Isooctyl gallate
Description
Overview of Gallic Acid Derivatives in Academic Inquiry
Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic compound, is widely found in various plants, including gallnuts, tea leaves, and oak bark. mdpi.comresearchgate.netpensoft.net Its unique chemical structure, featuring three hydroxyl groups on a benzoic acid backbone, makes it a potent antioxidant and a versatile building block in chemical synthesis. researchgate.net In academic and industrial research, gallic acid and its derivatives have garnered significant attention for their diverse biological activities and applications. mdpi.comresearchgate.net
Derivatives of gallic acid are typically synthesized by modifying the carboxylic acid group or the hydroxyl groups on the phenolic ring. oup.comchula.ac.th Esterification of the carboxylic acid with various alcohols leads to the formation of alkyl gallates, a prominent class of gallic acid derivatives. chula.ac.thnih.gov These esters have been the subject of numerous studies due to their altered physicochemical properties, such as increased lipophilicity, which can enhance their efficacy in specific applications. nih.govbohrium.com Research has explored the antioxidant, antimicrobial, and antiviral properties of these compounds. nih.govfrontiersin.orgnih.gov
Beyond simple esterification, other modifications include etherification of the hydroxyl groups to produce compounds like 4-O-methyl gallic acid and 3,5-di-O-methyl gallic acid. chula.ac.th Furthermore, more complex derivatives have been synthesized, including those with amide moieties, hydrazides, and heterocyclic or peptide-based hybrids, to explore a wider range of biological activities. mdpi.com Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the structure-activity relationships of gallic acid derivatives, providing insights into their antioxidant mechanisms. bohrium.com
Scope and Significance of Isooctyl Gallate Research
This compound, the isooctyl ester of gallic acid, is a specific alkyl gallate that has been a subject of interest in chemical research. smolecule.comvulcanchem.com Its chemical structure, featuring a branched isooctyl chain, imparts distinct properties compared to its linear counterpart, octyl gallate, and other shorter-chain alkyl gallates. vulcanchem.com The branched nature of the isooctyl group can influence its solubility, crystallinity, and interaction with various media. vulcanchem.com
Research on this compound primarily focuses on its synthesis, physicochemical properties, and potential applications. The synthesis typically involves the esterification of gallic acid with isooctanol. vulcanchem.comacs.org Studies have investigated its antioxidant activity, which is a key characteristic of gallate esters, stemming from the ability of the phenolic hydroxyl groups to donate hydrogen atoms and scavenge free radicals. smolecule.comvulcanchem.com This property makes this compound a candidate for use as a stabilizer in various products to prevent oxidative degradation. smolecule.com
The significance of this compound research lies in its potential as a functional molecule in various fields. For instance, its enhanced solubility in nonpolar matrices makes it suitable for applications in oils, fats, and polymers. vulcanchem.comontosight.ai Furthermore, research into gallate derivatives as a whole, including this compound, has extended to their potential use as lubricant base stocks, highlighting their favorable thermal and oxidation stability. acs.org The study of this compound contributes to the broader understanding of how modifying the alkyl chain in gallate esters can fine-tune their properties for specific scientific and industrial purposes.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 52655-08-0 |
| Molecular Formula | C15H22O5 |
| Molecular Weight | 282.33 g/mol |
| IUPAC Name | 6-methylheptyl 3,4,5-trihydroxybenzoate |
| Appearance | White or light yellow crystalline powder |
| Solubility | Sparingly soluble in water (<0.1 g/L at 25°C), highly soluble in ethanol (B145695) (≥50 g/L) and oils. vulcanchem.com |
| Thermal Stability | Decomposes at 220°C without melting. vulcanchem.com |
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Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of gallic acid with isooctanol. vulcanchem.comacs.org This reaction is typically catalyzed by an acid, such as sulfuric acid, and is carried out at elevated temperatures, generally between 80–100°C. vulcanchem.com
A general procedure involves reacting gallic acid with an excess of isooctanol in the presence of the acid catalyst. google.com The use of excess isooctanol can also serve as the reaction medium, eliminating the need for an additional solvent. google.com The reaction mixture is heated for a set period to drive the esterification to completion. google.com
Following the reaction, the crude product is purified. smolecule.com Purification methods can include neutralization of the acidic catalyst, washing to remove unreacted gallic acid and other water-soluble impurities, followed by crystallization. google.com One described method involves dissolving the crude product in a water-ethanol mixture and then cooling it to precipitate high-purity crystals of this compound. vulcanchem.com This process can yield a product with over 98% purity. vulcanchem.com
Research Findings on this compound
Antioxidant Activity
The antioxidant properties of this compound are a central focus of research. Like other gallates, its ability to scavenge free radicals is attributed to the three hydroxyl groups on the benzene (B151609) ring. smolecule.comvulcanchem.com These groups can donate hydrogen atoms to neutralize free radicals, thereby inhibiting oxidative processes. vulcanchem.com Studies have shown that the antioxidant efficacy of alkyl gallates can be influenced by the length and structure of the alkyl chain. bohrium.com In the case of this compound, its lipophilic nature, due to the isooctyl group, allows it to be effective in fat-soluble systems. ontosight.ai
Applications in Food Science
In the context of food science research, this compound has been investigated for its potential as a food additive to prevent oxidation. ontosight.ai Its antioxidant properties can help to extend the shelf life of food products by preventing spoilage, rancidity, and the formation of off-flavors. ontosight.ai It is particularly useful in stabilizing fats and oils, as well as products that contain them, such as baked goods and snack foods. ontosight.ai
Applications in Polymer Science
The stabilizing properties of this compound also extend to the field of polymer science. Its enhanced solubility in nonpolar matrices makes it a suitable candidate for use as a stabilizer in polymers. vulcanchem.comgoogleapis.com By inhibiting oxidative degradation, it can help to maintain the integrity and properties of polymeric materials over time.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52655-08-0 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
6-methylheptyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C15H22O5/c1-10(2)6-4-3-5-7-20-15(19)11-8-12(16)14(18)13(17)9-11/h8-10,16-18H,3-7H2,1-2H3 |
InChI Key |
GJCYPSBOSGWHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Isooctyl Gallate
Esterification and Alkylation Routes from Gallic Acid
The principal and most established method for synthesizing isooctyl gallate is through the direct esterification of gallic acid with isooctyl alcohol (also known as 6-methylheptanol). uliege.beasianpubs.orgtandfonline.com This reaction, a type of Fischer esterification, involves reacting the carboxylic acid group of gallic acid with the hydroxyl group of the alcohol, typically at elevated temperatures, to form the corresponding ester and water. tandfonline.commdpi.com The branched isooctyl chain enhances the solubility of the resulting ester in nonpolar media like oils and polymers. uliege.be
The general procedure involves heating a mixture of gallic acid, an excess of isooctyl alcohol, and an acid catalyst. tandfonline.com To drive the reaction equilibrium towards the product side, the water formed during the reaction is continuously removed, often through azeotropic distillation using a Dean-Stark apparatus. tandfonline.comcolab.ws After the reaction is complete, the crude product is purified. Purification methods can include washing the organic layer with water to remove unreacted gallic acid and catalyst, followed by crystallization. tandfonline.commdpi.com One patented process describes dissolving the crude product in a water-ethanol mixture and cooling it to precipitate high-purity crystals, achieving yields over 85% and purity greater than 98%. uliege.be
Catalyst Systems in this compound Synthesis
The choice of catalyst is critical for achieving high yields and reaction rates in the esterification of gallic acid. A variety of acid catalysts have been employed for the synthesis of this compound and other similar alkyl gallates.
Commonly used catalysts include:
Sulfuric Acid (H₂SO₄) : A strong mineral acid frequently used as a catalyst in Fischer esterification due to its effectiveness and low cost. uliege.beasianpubs.orgmdpi.com It is typically added in concentrated form to the reaction mixture. mdpi.com
p-Toluenesulfonic Acid (p-TsOH) : An organic sulfonic acid that is also a strong acid and highly effective for esterification. tandfonline.com It is considered a preferable catalyst in some patented methods for synthesizing alkyl gallates. google.com
Other Catalysts : Research and patents have explored other catalytic systems for similar esterification reactions. A patent for fatty acid isooctyl ester synthesis suggests catalysts like bisulfate, supported bisulfate, and supported p-toluenesulfonic acid. researchgate.net For the esterification of other organic acids with alcohols, catalysts such as anhydrous cupric sulfate (B86663) and stannic chloride have also been reported. researchgate.net
The catalyst facilitates the reaction by protonating the carbonyl oxygen of gallic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the isooctyl alcohol.
Table 1: Catalyst Systems for Gallic Acid Esterification
| Catalyst | Type | Application/Notes | Source(s) |
|---|---|---|---|
| Sulfuric Acid | Homogeneous | Commonly used for direct esterification of gallic acid. | uliege.beasianpubs.orgmdpi.com |
| p-Toluenesulfonic Acid | Homogeneous | Effective organic acid catalyst for gallate synthesis. | tandfonline.comgoogle.com |
| Bisulfate / Supported Bisulfate | Heterogeneous | Used for synthesis of fatty acid isooctyl esters. | researchgate.net |
Optimization of Reaction Conditions for this compound Production
To maximize the yield and purity of this compound while minimizing reaction time and energy consumption, the optimization of reaction conditions is essential. Key parameters that are typically adjusted include temperature, reaction time, and the molar ratio of reactants.
Temperature : The esterification reaction is generally conducted at elevated temperatures, often between 100°C and 180°C. google.com One specific study on synthesizing gallate derivatives, including this compound, heated the reaction mixture to 120°C. tandfonline.com Another process for preparing higher gallates noted a reaction temperature of 123°C, rising to 128°C by the end of the reaction. colab.ws
Reaction Time : The duration of the reaction can vary from a few hours to over half a day. A synthesis of this compound was maintained at temperature for 4 hours. tandfonline.com In the synthesis of propyl gallate, a similar compound, reaction times of 12 to 14 hours were found to be optimal. mdpi.com
Molar Ratio of Reactants : Using an excess of one reactant, typically the alcohol, can shift the reaction equilibrium to favor ester formation. In the synthesis of this compound, a molar ratio of 1:6 (gallic acid to isooctyl alcohol) has been used. tandfonline.com For propyl gallate synthesis, various molar ratios were investigated to find the optimal conditions. mdpi.com
Table 2: Examples of Optimized Reaction Conditions for Gallate Ester Synthesis
| Product | Reactant Ratio (Acid:Alcohol) | Catalyst | Temperature | Time | Yield | Source(s) |
|---|---|---|---|---|---|---|
| This compound | 1:6 | p-Toluenesulfonic Acid | 120°C | 4 h | - | tandfonline.com |
| Octyl Gallate | - | - | 123-128°C | - | 87.5% | colab.ws |
| Propyl Gallate | 1:12 | KHSO₄ | 100°C | 12 h | 80.2% | mdpi.com |
Alternative Synthetic Approaches for Gallate Derivatives
While direct acid-catalyzed esterification is the conventional route, researchers have explored alternative methods to overcome some of its drawbacks, such as long reaction times, high temperatures, and the use of harsh acid catalysts. These alternatives often align with the principles of green chemistry.
Microwave-Assisted Synthesis Investigations
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of alkyl gallates, this method offers significant advantages over conventional heating.
Research has demonstrated that the esterification of gallic acid under microwave irradiation can be accomplished with remarkable efficiency. asianpubs.orgresearchgate.net The reaction times are drastically reduced, from many hours in traditional methods to just 6-10 minutes under microwave conditions, while still achieving nearly quantitative yields. asianpubs.orgresearchgate.net This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more uniform and efficient energy transfer. A study on a related compound, palmitoyl-epigallocatechin gallate, also reported a higher conversion rate (85.12%) in a much shorter reaction time (2 hours) with microwave assistance compared to conventional heating. colab.ws
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Alkyl Gallates
| Method | Reaction Time | Yield | Key Advantage | Source(s) |
|---|---|---|---|---|
| Conventional Heating | 3 - 48 hours | 50-90% | Established method | mdpi.comresearchgate.net |
Enzyme-Catalyzed Synthesis Research
Enzymatic synthesis represents a green and highly specific alternative to chemical catalysis for producing gallate esters. mdpi.com Lipases (EC 3.1.1.3) are the primary enzymes used for this purpose, as they can catalyze esterification reactions in non-aqueous or low-water environments. scielo.br
The use of lipases, such as those from Candida antarctica (often immobilized as Novozym 435) or Staphylococcus xylosus, offers several benefits, including mild reaction conditions (lower temperatures), high selectivity, and avoidance of harsh chemicals and unwanted side products. uliege.betandfonline.commdpi.com The synthesis can be performed via direct esterification of gallic acid with an alcohol or through transesterification from another ester. researchgate.netresearchgate.net However, the direct lipase-catalyzed esterification of gallic acid can sometimes be challenging due to steric hindrance and the electronic effects of the phenolic hydroxyl groups. researchgate.net
Optimization of enzymatic synthesis involves several key parameters:
Enzyme Choice : Different lipases exhibit varying levels of activity and stability. Immobilized lipases are often preferred as they can be easily recovered and reused. uliege.betandfonline.com
Reaction Medium : Reactions can be run in solvent-free systems, where the alcohol reactant also serves as the solvent, or in organic solvents like methyl-tert-butyl ether and isooctane. uliege.bemdpi.com
Temperature : Lipases are active in a temperature range of approximately 40°C to 80°C, significantly lower than conventional methods. mdpi.com An optimized process for propyl gallate found the ideal temperature to be 52°C. researchgate.net
Substrate Molar Ratio : As with chemical synthesis, the ratio of alcohol to gallic acid is a critical factor influencing the conversion yield. researchgate.net
One study successfully optimized the synthesis of propyl gallate using an immobilized lipase (B570770) in a solvent-free system, achieving a high conversion yield of 90%. researchgate.net
Table 4: Key Parameters in Enzyme-Catalyzed Gallate Synthesis
| Parameter | Description | Example/Optimal Value | Source(s) |
|---|---|---|---|
| Biocatalyst | Immobilized lipase for stability and reuse. | Novozym 435, Immobilized S. xylosus lipase | uliege.betandfonline.com |
| Reaction Medium | Can be solvent-free or use organic solvents. | Solvent-free; MTBE/isooctane | uliege.bemdpi.com |
| Temperature | Mild conditions to preserve enzyme activity. | 52°C | researchgate.net |
Advanced Analytical Characterization of Isooctyl Gallate
Spectroscopic Techniques in Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). measurlabs.com For isooctyl gallate, NMR provides unambiguous evidence of its molecular framework.
¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the gallate ring, the protons of the three hydroxyl (-OH) groups, and the various protons along the isooctyl alkyl chain. The integration of these signals provides a ratio of the number of protons in each unique environment.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. mdpi.com The spectrum would display signals corresponding to the carbonyl carbon of the ester group, the carbons of the aromatic ring (some of which are attached to hydroxyl groups), and the carbons of the isooctyl chain. Discrepancies in expected chemical shifts can indicate impurities or structural isomers. mdpi.com Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can further establish connectivity between protons and carbons, confirming the ester linkage between the gallic acid and isooctyl alcohol moieties. measurlabs.com
Expected ¹H and ¹³C NMR Data for this compound:
¹H NMR: Signals would appear in the aromatic region (for gallate protons), a downfield region for the phenolic hydroxyl protons, and various signals in the aliphatic region corresponding to the isooctyl chain protons.
¹³C NMR: Resonances would be observed for the carbonyl carbon (around 160-170 ppm), aromatic carbons (100-150 ppm), and aliphatic carbons of the isooctyl group (10-70 ppm).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. db-thueringen.de The IR spectrum of this compound provides a characteristic "fingerprint" based on its functional groups.
Key vibrational bands in the IR spectrum of this compound would include:
A broad absorption band in the region of 3100-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic hydroxyl groups.
A strong absorption band around 1700-1730 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl group.
Absorptions in the 1450-1600 cm⁻¹ region, indicative of C=C stretching vibrations within the aromatic ring.
Bands corresponding to C-O stretching vibrations for the ester and phenolic groups.
Absorptions in the 2850-2960 cm⁻¹ range due to the C-H stretching of the isooctyl chain's aliphatic groups.
The presence and position of these bands confirm the key structural components of this compound.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H Stretch | 3100-3600 (broad) |
| Ester C=O | C=O Stretch | 1700-1730 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Aliphatic C-H | C-H Stretch | 2850-2960 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and molecular weight of a compound with very high accuracy. mdpi.comresearchgate.net For this compound, HRMS provides a precise mass measurement that can confirm its molecular formula, C₁₅H₂₂O₅. nih.govepa.gov
In a typical analysis, the this compound molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The monoisotopic mass of this compound is 282.146724 g/mol . epa.gov HRMS can also be coupled with fragmentation techniques (MS/MS) to further elucidate the structure by breaking the molecule apart and analyzing the resulting fragments. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy in Gallate Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. nih.gov This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring system in gallates. mdpi.com The UV-Vis spectrum of this compound is characterized by absorption maxima (λmax) that are indicative of its electronic structure.
The gallate moiety, with its phenolic hydroxyl groups and conjugation to the carbonyl group, gives rise to distinct absorption bands in the UV region. Typically, gallate esters exhibit a strong absorption peak around 270-280 nm. nih.govmyskinrecipes.com The exact position and intensity of this peak can be influenced by the solvent and pH. mdpi.com UV-Vis spectroscopy is often used in conjunction with chromatography for the quantification of gallates. myskinrecipes.com
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of gallate esters, including this compound. food.gov.uk The development and validation of an HPLC method are crucial for ensuring accurate and reliable quantification.
A typical HPLC method for this compound involves a reversed-phase (RP) column, often a C18 or C8, which separates compounds based on their hydrophobicity. nih.gov The mobile phase usually consists of a mixture of an aqueous component (often with an acid modifier like acetic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly performed using a UV detector set at the λmax of the gallate, around 280 nm. researchgate.net
Method validation is performed according to guidelines from organizations like the International Council for Harmonisation (ICH) to ensure the method is fit for its intended purpose. plos.org Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically desired. plos.org
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. Recovery rates between 98-102% are generally considered acceptable. plos.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should ideally be less than 2%. plos.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. scielo.br
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. plos.org
Table 2: Typical HPLC Method Parameters for Gallate Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient or isocratic elution with a mixture of acidified water/acetonitrile/methanol |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at ~280 nm |
| Injection Volume | 10 - 20 µL |
Table 3: Validation Parameters for a Hypothetical HPLC Method for this compound
| Validation Parameter | Acceptance Criteria | Example Finding |
| Linearity (r²) | > 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | < 2.0% | 0.8% |
| LOD | Signal-to-Noise Ratio > 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio > 10 | 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for the analysis of volatile and semi-volatile compounds. filab.fr It combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. chromatographyonline.com This combination makes it highly suitable for verifying the identity and assessing the purity of this compound, particularly by detecting any volatile impurities or related substances.
In a typical GC-MS analysis, the sample is first vaporized and injected into the GC system, where it is carried by an inert gas through a capillary column. notulaebotanicae.ro The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. mdpi.com For a compound like this compound, a derivatization step, such as silylation, may be employed to increase its volatility and thermal stability, ensuring better chromatographic performance.
Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). This process generates a unique fragmentation pattern for each compound, which serves as a molecular "fingerprint". chromatographyonline.com The mass spectrum of this compound can be compared against spectral libraries for positive identification. The purity is determined by the relative area of the this compound peak in the resulting chromatogram, with any other peaks indicating the presence of impurities. researchgate.net GC-MS can also be used in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy when analyzing for specific trace-level contaminants. mdpi.com
Table 1: Illustrative GC-MS Operating Parameters for Antioxidant Analysis This table presents typical conditions and is not from a specific analysis of this compound.
| Parameter | Value/Description |
| GC System | Agilent GC with Mass Selective Detector |
| Column | HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) notulaebotanicae.ro |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min mdpi.comnih.gov |
| Injection Mode | Splitless or Split (e.g., 5:1 ratio) notulaebotanicae.ro |
| Injector Temp. | 280 °C notulaebotanicae.ro |
| Oven Program | Initial 50°C, ramp to 300°C mdpi.com |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV notulaebotanicae.ro |
| MS Source Temp. | 230 °C notulaebotanicae.romdpi.com |
| MS Transfer Line | 280 °C mdpi.com |
| Scan Range | m/z 50-550 mdpi.com |
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-(Q)TOF-MS/MS) Applications
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a state-of-the-art analytical platform offering high resolution, speed, and sensitivity. researchgate.net This technique is exceptionally well-suited for the analysis of complex samples and the definitive identification of compounds like gallate esters. mdpi.comnih.gov UHPLC utilizes columns with smaller particle sizes (typically <2 µm), which allows for faster separations with greater efficiency compared to conventional HPLC. researchgate.net
The QTOF mass spectrometer provides high-resolution, accurate mass measurements, which are crucial for determining the elemental composition of a target molecule and its fragments. researchgate.net This capability is invaluable for identifying unknown compounds and confirming the structure of known ones like this compound in various matrices.
In a notable study, researchers utilized UHPLC-(Q)TOF-MS/MS to screen for and identify bioactive compounds from the plant Sanguisorba officinalis L. nih.gov This powerful combination successfully identified octyl gallate, a structurally related compound to this compound, as a key active ingredient that binds to colon cancer cells. nih.gov The analysis involved separating the components of a methanol extract on a C18 column and analyzing the eluent in negative ion mode. The high mass accuracy of the TOF analyzer allowed for the confident identification of octyl gallate based on its exact mass and characteristic fragmentation pattern obtained through MS/MS analysis. nih.gov
Table 2: UHPLC-(Q)TOF-MS/MS Parameters for the Identification of Octyl Gallate Data sourced from a study on Sanguisorba officinalis L. extract analysis. nih.gov
| Parameter | Value/Description |
| UHPLC System | Exion UHPLC |
| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile (ACN) |
| Flow Rate | 0.2 mL/min |
| Gradient | 5% B to 100% B over 20 minutes |
| MS System | SCIEX X500R QTOF |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3500 V |
| Nebulizing Gas | 40 psi |
| Drying Gas Temp. | 250 °C |
| Mass Range | m/z 100–1500 |
| Collision Energy | -10 V |
Cell Membrane Chromatography (CMC) in Ligand-Receptor Interaction Studies
Cell Membrane Chromatography (CMC) is a biomimetic analytical technique used to study the interactions between ligands (such as drugs or natural compounds) and cell membrane receptors. nih.gov In CMC, cell membranes containing active receptors are immobilized onto a stationary phase, creating a chromatographic column. This allows for the separation of compounds from a complex mixture based on their binding affinity to the target receptors. nih.gov
This method is particularly powerful for screening natural product extracts to find components that interact with specific cell surface targets. The technique is often coupled with a sensitive analytical method like LC-MS for the subsequent identification of the bound ligands. nih.gov
The utility of CMC was demonstrated in a study aimed at identifying anti-tumor compounds from Sanguisorba officinalis L. Researchers prepared a CMC column using SW620 human colon cancer cells. nih.gov When a methanol extract of the plant was passed through the column, compounds with affinity for the SW620 cell surface receptors were retained longer than non-binding components. By comparing the chromatograms of the extract with and without the CMC column, specific retained peaks were identified. Subsequent analysis of these peaks by UHPLC-(Q)TOF-MS/MS led to the identification of four active compounds, one of which was octyl gallate. nih.gov This finding highlights the ability of CMC to isolate biologically relevant ligands like gallate esters directly from complex mixtures, providing crucial insights into their potential mechanisms of action through ligand-receptor interactions. nih.gov
Table 3: Summary of CMC Findings for Octyl Gallate Based on research identifying active compounds from Sanguisorba officinalis L. nih.gov
| Step | Description | Result |
| CMC Column | SW620 human colon cancer cell membranes immobilized on silica (B1680970) gel. | Creation of a stationary phase with active cell surface receptors. |
| Screening | Methanol extract of Sanguisorba officinalis L. injected onto the CMC column. | Compounds with affinity for SW620 cell receptors were retained. |
| Detection | Eluent analyzed by UHPLC-(Q)TOF-MS/MS. | Specific peaks showing retention on the CMC column were observed. |
| Identification | Mass and fragmentation data of the retained peaks were analyzed. | Octyl gallate was identified as one of the specific binding components. |
Molecular Mechanisms and Biological Activities of Isooctyl Gallate in Vitro and Non Human Studies
Antioxidant Mechanisms and Radical Scavenging Properties
Isooctyl gallate, a member of the gallic acid ester family, exhibits significant antioxidant properties, which have been the subject of numerous in vitro studies. Its ability to counteract oxidative damage stems from its molecular structure, specifically the phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.
Free Radical Scavenging Assays (e.g., DPPH)
The antioxidant capacity of this compound is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.comresearchgate.net This widely used spectrophotometric method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. nih.govnih.gov The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored by a decrease in absorbance at approximately 517 nm. mdpi.comnih.gov
The scavenging activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. Studies on gallic acid and its derivatives have consistently demonstrated their high efficacy in scavenging DPPH radicals, often surpassing other well-known antioxidants like ascorbic acid and Trolox in certain experimental settings. nih.govddtjournal.com The reaction mechanism involves the donation of a hydrogen atom from the hydroxyl groups on the gallate moiety, which effectively quenches the radical and terminates the free radical chain reaction. mdpi.com
Table 1: DPPH Radical Scavenging Assay Principles
| Parameter | Description |
|---|---|
| Assay Principle | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. |
| Detection Method | Spectrophotometric measurement of the decrease in absorbance at ~517 nm as the violet DPPH radical is reduced to a yellow hydrazine. mdpi.comnih.gov |
| Key Metric | IC50 value: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 indicates higher activity. ddtjournal.com |
| Mechanism | Hydrogen atom transfer from the antioxidant's hydroxyl groups to the DPPH radical. mdpi.com |
Role in Oxidative Stress Modulation at Cellular Level
At the cellular level, this compound plays a role in modulating oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.comnih.gov ROS can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and contributing to various pathological conditions. nih.gov
This compound, through its antioxidant properties, can help mitigate this damage by directly neutralizing ROS. Furthermore, some studies on related phenolic compounds suggest that they may also influence endogenous antioxidant defense mechanisms. nih.gov This can involve the upregulation of antioxidant enzymes such as glutathione (B108866) peroxidases and peroxiredoxins, which are crucial for detoxifying peroxides. nih.gov The lipophilic nature of the isooctyl chain allows the molecule to partition into cellular membranes, potentially protecting them from lipid peroxidation, a key event in oxidative stress-induced cell injury. bohrium.com
Synergistic Antioxidant Interactions with Other Compounds (e.g., α-Tocopherol)
This compound has been shown to exhibit synergistic antioxidant effects when combined with other antioxidants, most notably α-tocopherol (a form of Vitamin E). researchgate.netnih.gov This synergy is particularly relevant in lipid-based systems such as oil-in-water emulsions. α-Tocopherol is a potent chain-breaking antioxidant that resides within lipid membranes, where it scavenges lipid peroxyl radicals. However, in the process, it is converted into the tocopheroxyl radical, which has residual pro-oxidant activity.
Influence of Alkyl Chain Length on Antioxidant Efficacy
The length of the alkyl chain in gallic acid esters significantly influences their antioxidant efficacy, a phenomenon often referred to as the "cut-off effect". bohrium.comnih.govresearchgate.net For alkyl gallates, studies have shown that antioxidant activity does not necessarily increase linearly with increasing chain length and lipophilicity. nih.govresearchgate.net
In emulsion systems, gallates with an intermediate alkyl chain length, such as octyl gallate, often exhibit the highest antioxidant activity. researchgate.netcore.ac.uk Shorter-chain gallates may be too polar and remain predominantly in the aqueous phase, while very long-chain gallates can become too lipophilic and may form micelles or be poorly distributed at the oil-water interface where oxidation often occurs. bohrium.com The optimal chain length, therefore, represents a balance in the hydrophilic-lipophilic properties of the molecule, allowing it to concentrate effectively at the interface and interact with radicals. nih.gov Research has indicated that beyond eight alkyl groups, a more nonpolar antioxidant may be slightly less effective. nih.govresearchgate.net
Table 2: Influence of Alkyl Chain Length on Antioxidant Activity of Gallates
| Alkyl Chain Length | General Effect on Antioxidant Efficacy | Rationale |
|---|---|---|
| Short (e.g., Propyl) | May have lower efficacy in lipid systems. researchgate.net | Higher polarity, tends to reside in the aqueous phase, away from the site of lipid oxidation. bohrium.com |
| Medium (e.g., Octyl) | Often exhibits optimal antioxidant activity in emulsions. researchgate.netcore.ac.uk | Balanced hydrophilic-lipophilic properties allow for effective concentration at the oil-water interface. nih.gov |
| Long (e.g., Dodecyl, Hexadecyl) | Efficacy may decrease beyond a certain length (cut-off effect). nih.govresearchgate.net | Increased lipophilicity may lead to self-aggregation (micelle formation) or poor orientation at the interface. bohrium.com |
Antimicrobial Research Focus
In addition to its antioxidant properties, this compound has been investigated for its antimicrobial activities against a range of microorganisms.
Antibacterial Action and Cellular Targets
Octyl gallate has demonstrated potent bactericidal activity, particularly against Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus. nih.govmmsl.cz Its antibacterial mechanism is multifaceted and involves the disruption of key cellular structures and functions. whiterose.ac.uk
One of the primary targets of octyl gallate is the bacterial cell membrane. Its amphiphilic nature, with a hydrophilic gallate head and a lipophilic octyl tail, allows it to insert into the phospholipid bilayer of the cell membrane. mmsl.czwhiterose.ac.uk This insertion disrupts the membrane's integrity, leading to increased permeability and leakage of intracellular components, which ultimately contributes to cell death. nih.govwhiterose.ac.uk
Furthermore, once inside the cell, octyl gallate can interact with other cellular targets. Studies have suggested that it can interfere with the bacterial respiratory electron transport chain and may also interact with cellular DNA, further inhibiting bacterial growth and survival. whiterose.ac.uk The ability of octyl gallate to damage the cell wall and membrane can also enhance the efficacy of other antibiotics, suggesting a potential for synergistic applications. nih.gov
Antifungal Efficacy and Molecular Basis
This compound, and more specifically the researched octyl gallate, possesses significant antifungal properties against a variety of fungal species, including yeasts like Saccharomyces cerevisiae, Zygosaccharomyces bailii, and pathogenic Candida albicans, as well as filamentous fungi such as Aspergillus flavus. sci-hub.senih.govnih.govnih.gov
The molecular basis for its antifungal action is multifaceted. Similar to its antibacterial mechanism, a primary mode of action is its function as a surfactant that disrupts the fungal plasma membrane. nih.govnih.gov This leads to a reduction in membrane fluidity and interferes with the function of integral membrane proteins, such as H+-ATPase, which is crucial for maintaining intracellular pH homeostasis. nih.gov Furthermore, octyl gallate induces mitochondrial dysfunction, which inhibits cellular respiration and triggers the production of endogenous ROS, leading to oxidative stress and cell damage. nih.govnih.gov In filamentous fungi, it also appears to destabilize cell wall integrity, an effect that is synergistic with cell wall-targeting antifungal drugs like caspofungin. mdpi.com
| Fungal Species | Activity Metric | Concentration | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Minimum Fungicidal Concentration (MFC) | 25 µg/mL | nih.gov |
| Zygosaccharomyces bailii | Minimum Fungicidal Concentration (MFC) | 50 µg/mL | nih.gov |
| Aspergillus flavus | Minimum Inhibitory Concentration (MIC) | 0.063 mM | nih.gov |
ATPase Activity Modulation and Mitochondrial Dysfunction
Research into the antifungal mechanisms of octyl gallate has identified its capacity to induce mitochondrial dysfunction. nih.gov This is linked to the inhibition of ATPase activity. nih.gov The compound's primary fungicidal action is believed to stem from its properties as a nonionic surface-active agent, or surfactant. This allows it to disrupt cellular membranes, including the plasma membrane and mitochondrial membranes. nih.gov
Endogenous Reactive Oxygen Species Production in Fungi
A direct consequence of the mitochondrial dysfunction induced by octyl gallate is the increased production of endogenous reactive oxygen species (ROS) within fungal cells. nih.gov Mitochondria are a primary site of ROS production, and when their function is impaired, the generation of these reactive molecules can escalate, leading to oxidative stress. nih.gov
Studies on white-rot fungi, such as Lenzites betulina and Trametes versicolor, have shown that exposure to octyl gallate leads to an accumulation of endogenous ROS. This increase in oxidative stress is a critical component of its antifungal activity, triggering cellular damage and contributing to the inhibition of fungal growth. The fungi respond to this ROS-mediated damage by remodeling their energy metabolism, but the initial assault caused by ROS production is a key mechanism of octyl gallate's efficacy. nih.gov
Comparative Studies with Other Alkyl Gallates
The antifungal efficacy of octyl gallate has been evaluated in comparative studies against other alkyl gallates, which differ by the length of their alkyl chains. These studies consistently highlight the superior activity of octyl gallate.
In research involving the white-rot fungi Lenzites betulina and Trametes versicolor, octyl gallate (C8) demonstrated the most potent antifungal activity when compared to other long-chain alkyl gallates. nih.gov Similarly, when tested against Saccharomyces cerevisiae and Zygosaccharomyces bailii, octyl gallate was the only active compound compared to propyl (C3) and dodecyl (C12) gallates. Another investigation into the inhibition of pyruvate (B1213749) carboxylation also found that the potency of gallic acid esters decreased in the order of n-octyl gallate > n-pentyl gallate > n-propyl gallate > methyl gallate, an order that correlates with the lipophilicity of the compounds.
The antifungal activity of alkyl gallates is linked to the length of the alkyl chain, with the C8 chain of octyl gallate appearing to be optimal for disrupting fungal membranes and inhibiting metabolic enzymes. nih.gov
Table 1: Comparative Antifungal and Inhibitory Activity of Alkyl Gallates
| Alkyl Gallate | Target Organism/Process | Observation |
|---|---|---|
| Octyl Gallate (C8) | Saccharomyces cerevisiae, Zygosaccharomyces bailii | Active, with minimum fungicidal concentrations of 25 µg/ml and 50 µg/ml, respectively. |
| Propyl Gallate (C3) | Saccharomyces cerevisiae, Zygosaccharomyces bailii | Inactive |
| Dodecyl Gallate (C12) | Saccharomyces cerevisiae, Zygosaccharomyces bailii | Inactive |
| Octyl Gallate (C8) | Pyruvate Carboxylation Inhibition | Most potent inhibitor |
| Pentyl Gallate (C5) | Pyruvate Carboxylation Inhibition | Less potent than octyl gallate |
| Propyl Gallate (C3) | Pyruvate Carboxylation Inhibition | Less potent than pentyl gallate |
Antiviral Investigations and Mechanisms
Octyl gallate has demonstrated significant antiviral effects against both DNA and RNA viruses. Its mechanisms of action are multifaceted, targeting different stages of the viral life cycle.
Studies on Herpes Simplex Virus Type 1 (HSV-1), a DNA virus, revealed that octyl gallate exerts its effects through several mechanisms:
Virucidal Activity: It can directly inactivate the HSV-1 virus particle.
Inhibition of Multiplication and Release: The compound suppresses the intracellular replication of the virus and its subsequent release from infected cells.
Accelerated Death of Infected Cells: It selectively promotes the death of virus-infected cells.
Post-Infection Inhibition: The addition of octyl gallate as late as 6 hours post-infection was sufficient to completely block the formation of new virus progeny.
Furthermore, octyl gallate was also found to inhibit the multiplication of RNA viruses, including Vesicular Stomatitis Virus and Poliovirus. Comparative studies with other alkyl gallates showed that antiviral activity generally increased with the length of the alkyl chain, but this was often accompanied by increased cytotoxicity. Octyl gallate was noted for having a strong antiviral effect with relatively moderate cytotoxicity.
Enzyme Modulation and Metabolic Pathway Interactions
Inhibition of Pyruvate Carboxylation and Lactate (B86563) Gluconeogenesis
This compound is a potent inhibitor of key enzymes involved in gluconeogenesis, the metabolic pathway for generating glucose from non-carbohydrate substrates. Specifically, it has been shown to inhibit pyruvate carboxylation and, consequently, lactate gluconeogenesis.
In studies using isolated rat liver mitochondria, the inhibitory potency of various gallic acid esters on pyruvate carboxylation was evaluated. The results showed a clear structure-activity relationship, with potency increasing with the lipophilicity of the alkyl chain. The observed order of decreasing inhibitory potency was: n-octyl gallate > n-pentyl gallate > n-propyl gallate > methyl gallate. A similar trend was observed for the inhibition of lactate gluconeogenesis in perfused rat liver. This inhibition of a crucial step in the gluconeogenic pathway highlights a significant interaction of octyl gallate with cellular energy metabolism.
Table 2: Potency of Alkyl Gallates as Inhibitors of Pyruvate Carboxylation
| Compound | Potency Ranking | Correlation |
|---|---|---|
| n-Octyl gallate | 1 (Most Potent) | Correlates with highest lipophilicity |
| n-Pentyl gallate | 2 | |
| n-Propyl gallate | 3 |
Effects on Fungal Laccase and Manganese Peroxidase Activities
The interaction of octyl gallate with ligninolytic enzymes, specifically laccase and manganese peroxidase (MnP), has been investigated in the context of its antifungal activity against white-rot fungi. These enzymes are crucial for the degradation of lignin (B12514952) by these fungi.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound (Octyl gallate) |
| Propyl gallate |
| Dodecyl gallate |
| Methyl gallate |
| Pentyl gallate |
| Pyruvate |
| Lactate |
Cellular and Molecular Responses (Excluding Clinical Human Data)
Octyl gallate has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines through mechanisms involving the modulation of key regulatory proteins.
In human colon cancer cell lines (SW620 and HCT116), octyl gallate treatment led to a dose-dependent increase in the rate of apoptosis. nih.govnih.gov Mechanistic studies revealed that this was accompanied by an upregulation of the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and a subsequent increase in the activity of executioner caspases, specifically cleaved caspase-3 and caspase-9. nih.govnih.gov
Similar effects have been observed in pancreatic ductal adenocarcinoma (PDAC) cells. mdpi.comnih.gov Octyl gallate induces apoptosis by increasing the level of the protein BNIP3L, which then associates with the anti-apoptotic proteins Bcl-2 and Bcl-X_L. mdpi.comnih.gov This interaction is believed to liberate the pro-apoptotic proteins Bax and Bak, allowing them to form channels in the mitochondrial membrane and facilitate the release of cytochrome c, a key step in the intrinsic apoptotic pathway. mdpi.comnih.gov
In a murine melanoma cell line (B16F10), octyl gallate was also found to induce apoptotic cell death. nih.gov The process involved an increase in cellular oxidative stress, depolarization of the mitochondrial membrane, and activation of caspase-3. nih.gov Consistent with findings in other cell lines, treatment resulted in an increased expression of Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov
Table 2: Effects of Octyl Gallate on Apoptosis in Cancer Cell Lines
Beyond inducing apoptosis, octyl gallate has demonstrated the ability to inhibit other critical processes in cancer progression, namely cell proliferation, migration, and invasion. nih.gov In vitro studies using human colon cancer cells (SW620 and HCT116) have provided direct evidence of these effects. nih.govnih.gov
The anti-proliferative activity was demonstrated by a dose-dependent decrease in the viability and growth of both SW620 and HCT116 cells. nih.gov
The impact on cell migration was assessed using the wound-healing assay. nih.gov In this experimental model, a gap is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is measured. Treatment with octyl gallate was found to significantly suppress the migration of both SW620 and HCT116 cells in a dose-dependent manner. nih.gov
Furthermore, the anti-invasive potential of octyl gallate was evaluated using Transwell filter assays, where cells must invade through a layer of Matrigel, which mimics the extracellular matrix. nih.gov The results showed that octyl gallate dose-dependently inhibited the invasion of both colon cancer cell lines. nih.gov These findings indicate that octyl gallate can interfere with the metastatic potential of cancer cells. nih.gov
The biological activities of octyl gallate are underpinned by its interactions with specific cellular signaling pathways and receptors. A key pathway affected by octyl gallate is the PI3K/AKT/mTOR signaling axis, which is fundamental in regulating cell proliferation and survival. nih.govnih.gov In SW620 colon cancer cells, octyl gallate was shown to significantly inhibit the phosphorylation of PI3K, AKT, and mTOR, effectively downregulating this pro-survival pathway. nih.govnih.gov
In addition to intracellular pathways, octyl gallate can interact with cell-surface receptors. Research has shown that octyl gallate can block the ligation of extracellular Heat Shock Protein 90 alpha (eHSP90α) to Toll-Like Receptor 4 (TLR4). nih.govnih.gov This interaction is significant in the tumor microenvironment, as eHSP90α binding to TLR4 can promote the M2-polarization of macrophages, which supports tumor growth. mdpi.comnih.gov By preventing this binding, octyl gallate disrupts a feedforward loop of HSP90α secretion and mitigates its tumor-promoting effects. nih.gov Furthermore, in a separate context, octyl gallate has been identified as a novel inhibitor of the NLRP3 inflammasome, directly targeting the LRR domain of the NLRP3 protein to block inflammatory cascades. nih.gov
Advanced Applications of Isooctyl Gallate in Materials Science and Industrial Research
Functional Materials for Preservation and Stabilization
The inherent antioxidant properties of isooctyl gallate make it a valuable compound for the preservation and stabilization of various materials. smolecule.com It functions by scavenging free radicals, thereby protecting materials from oxidative damage. smolecule.com
Electrospinning is a technique used to produce advanced nanofibers for applications such as functional food packaging. taylorfrancis.comresearchgate.net These nanofibers have a high surface area and can be loaded with active compounds to provide functions like antioxidation. researchgate.net Antioxidants can be encapsulated within electrospun nanofibers to protect them from external factors and enhance their utility. nih.gov
Research has focused on incorporating natural antioxidants, such as gallic acid and its derivatives, into polymer nanofibers to create active packaging materials. nih.gov For instance, gallic acid has been successfully loaded into cellulose (B213188) acetate (B1210297) nanofibers, which demonstrated significant radical scavenging capacity. nih.gov The integration of such antioxidant compounds into electrospun mats can help preserve food products by inhibiting oxidative processes. smolecule.comnih.gov While specific studies on this compound in this context are emerging, the proven success with similar gallates highlights the potential for its use in developing advanced, antioxidant-releasing packaging systems.
This compound is identified as a component in wood preservative systems. google.comtrngrouplb.com The search for environmentally friendly wood preservatives has led to the investigation of long-chain alkyl gallates. mdpi.com Studies on white-rot fungi, a common cause of wood decay, have shown that octyl gallate possesses significant antifungal activity. mdpi.com The mechanism of action appears to involve the generation of reactive oxygen species within the fungi, leading to metabolic inhibition and reduced growth. mdpi.com The effectiveness of octyl gallate suggests that other similar esters, like this compound, could serve as potent and more environmentally benign alternatives to traditional preservatives. mdpi.com
Table 3: Antifungal Activity of Alkyl Gallates against Wood-Rot Fungi
| Compound | Antifungal Index vs. L. betulina (%) | Antifungal Index vs. T. versicolor (%) |
| Gallic Acid | 13.4 | 0.0 |
| Methyl Gallate | 29.9 | 0.0 |
| Ethyl Gallate | 28.6 | 5.4 |
| Butyl Gallate | 44.9 | 38.6 |
| Octyl Gallate | 66.4 | 50.3 |
| Dodecyl Gallate | 45.6 | 40.6 |
| Hexadecyl Gallate | 45.2 | 40.1 |
Source: Adapted from a study on the antifungal activity of long-chain alkyl gallates. mdpi.com
Gallates are investigated as stabilizers for biodegradable polyesters like polylactide (PLA) and polyhydroxyalkanoate (PHA). mdpi.com These polymers are susceptible to degradation over time, and antioxidants can help control this process. mdpi.com Gallates, including ethyl, propyl, octyl, and lauryl gallate, exhibit strong antioxidant properties and high thermal stability, which makes them suitable for use as polymer stabilizers. mdpi.comresearchgate.net
The high oxidation temperature of gallates allows them to effectively protect the polymer during processing and use. mdpi.com By incorporating gallates into biodegradable polyesters, it is possible to regulate the material's lifetime and control its degradation, paving the way for more durable and environmentally friendly plastic alternatives. mdpi.com The addition of gallates can stop unfavorable oxidation processes that are associated with the aging of polymeric materials. mdpi.com
Stabilization of Biodegradable Polymeric Materials
Poly(lactic acid) (PLA) Systems
Poly(lactic acid) (PLA) is a biodegradable thermoplastic polyester (B1180765) that has gained significant attention as a sustainable alternative to conventional plastics. wikipedia.org However, the thermal stability of PLA can be a limitation for certain applications. mdpi.com Research into the use of gallate esters, such as octyl gallate (a close structural analog of this compound), has shown promising results in enhancing the properties of PLA.
The addition of gallates as stabilizers can improve the resistance of PLA to thermo-oxidative degradation. nih.gov Studies on octyl gallate have demonstrated its ability to increase the oxidation temperature of PLA, thereby enhancing its thermal stability. nih.gov This is attributed to the antioxidant properties of the gallate moiety, which can scavenge free radicals that initiate polymer degradation. nih.gov The improved thermal stability of PLA formulations containing gallates can extend their service life and broaden their range of applications.
A study on biodegradable polyester materials containing various gallates, including octyl gallate, provided the following data on the thermal properties of PLA formulations:
| Material | Onset Oxidation Temperature (°C) |
| PLA (Reference) | 220 |
| PLA + Octyl Gallate | 246 |
| Data sourced from a study on biodegradable polyester materials containing gallates. nih.gov |
Polyhydroxyalkanoate (PHA) Formulations
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. mdpi.com Similar to PLA, their performance can be enhanced by the inclusion of additives. The antioxidant nature of this compound makes it a candidate for improving the stability of PHA formulations.
Research has shown that the incorporation of octyl gallate into PHA materials can significantly increase their initial oxidation temperature. nih.gov This indicates a greater resistance to degradation induced by heat and oxygen. The phenolic hydroxyl groups in the gallate structure are key to this antioxidant activity, protecting the polymer matrix from oxidative damage. nih.gov This stabilization is crucial for maintaining the integrity and properties of PHA during processing and use.
The following table summarizes the effect of octyl gallate on the thermal properties of PHA, based on the same study as for PLA:
| Material | Onset Oxidation Temperature (°C) |
| PHA (Reference) | 215 |
| PHA + Octyl Gallate | 241 |
| Data sourced from a study on biodegradable polyester materials containing gallates. nih.gov |
Impact on Polymer Aging and Degradation
Polymer aging refers to the irreversible changes in the chemical and physical properties of a polymer over time, often due to environmental factors such as heat, light, and oxygen. mnhn.frnumberanalytics.com This degradation can lead to a deterioration of mechanical properties, discoloration, and a reduced lifespan of the material. mdpi.com
The primary mechanism of this compound's protective effect against polymer aging is its function as an antioxidant. ontosight.ai The degradation of many polymers is initiated by free-radical processes. acs.org this compound can donate hydrogen atoms from its hydroxyl groups to neutralize these free radicals, thereby inhibiting the initiation and propagation of degradation reactions. researchgate.net
The key degradation mechanisms in polymers that can be mitigated by antioxidants like this compound include:
Thermo-oxidative degradation: This occurs when polymers are exposed to heat in the presence of oxygen, leading to chain scission and cross-linking. nih.gov Antioxidants interrupt the radical chain reactions involved in this process.
Photo-oxidation: Exposure to UV radiation can generate free radicals, leading to degradation. nih.gov While not a primary UV absorber, the antioxidant function of this compound can help to mitigate the subsequent oxidative damage.
By incorporating this compound into polymer formulations, it is possible to enhance their long-term stability and durability, making them suitable for a wider range of applications where resistance to aging is critical.
Role in Other Industrial Processes
Beyond its applications in polymer science, the unique chemical structure of this compound suggests its potential utility in other industrial processes.
Defoaming Agent Research and Development
Foam can be a significant problem in many industrial processes, leading to reduced efficiency and equipment issues. wotaichem.com Defoaming agents, or antifoams, are chemical additives designed to prevent the formation of foam or break down existing foam. wikipedia.org The effectiveness of a defoamer is often linked to its surface activity and insolubility in the foaming medium. wikipedia.org
Recent research into novel defoamers has explored the use of molecules with branched structures. A study on multibranched molecule defoamers based on methyl gallate derivatives has shown that the presence of branched alkyl chains can lead to highly effective defoaming and antifoaming performance. researchgate.netacs.org The study found that defoamers with longer branched chains exhibited greater effectiveness, even at very low dosages. acs.org
These findings suggest that this compound, with its branched isooctyl group, possesses structural characteristics that are desirable for a defoaming agent. The branched structure can influence the molecule's ability to spread at the air-liquid interface and disrupt the stability of foam lamellae. While direct and extensive research on this compound as a primary defoaming agent is still emerging, the principles established in related studies on branched gallate derivatives indicate a promising area for future research and development.
The proposed mechanism for such defoamers involves:
Spreading: The defoamer droplet spreads over the surface of the foam film.
Bridging: The droplet forms a bridge across the foam lamella.
Rupture: The bridge thins and eventually ruptures, causing the foam bubble to collapse.
Further investigation into the specific defoaming efficacy of this compound in various industrial systems is warranted.
Structure Activity Relationship Studies of Isooctyl Gallate and Analogues
Impact of Alkyl Chain Length on Biological Activities
The length of the alkyl chain attached to the gallic acid core is a critical factor that modulates the biological activities of gallate esters. This structural feature directly influences the compound's lipophilicity (hydrophobicity), which in turn affects its solubility, membrane-binding properties, and interaction with biological targets. bohrium.com
A recurrent theme in the study of alkyl gallates is the "cut-off effect". cirad.froup.com This phenomenon describes how the biological or chemical activity increases as the alkyl chain length is extended, but only up to a certain point. oup.comnih.gov Beyond this optimal length, any further increase in chain length leads to a decrease in activity. nih.govresearchgate.net This parabolic relationship is often attributed to a trade-off between increased lipophilicity and other factors like reduced mobility, steric hindrance, or decreased solubility in aqueous phases of complex systems. bohrium.comnih.gov
Research findings highlight this effect across various activities:
Antioxidant Activity: In oil-in-water emulsions, the antioxidant effectiveness of gallic acid esters is significantly influenced by their polarity, which is determined by the alkyl chain length. cirad.frresearchgate.net One study found that in spray-dried emulsions, a cut-off effect was observed where gallates with more than eight alkyl groups (C8) became slightly less effective. researchgate.net In a study on fried oysters, the antioxidant efficiency increased with the alkyl chain length up to butyl gallate (C4), after which the effectiveness decreased, demonstrating a clear cut-off effect. oup.com Conversely, in bulk oil systems, the antioxidant effect tends to decrease as the alkyl chain length and thus hydrophobicity increases, a phenomenon known as the 'polar paradox'. oup.com Computational studies using quantum chemical calculations have suggested that shorter alkyl chains (C1-C4) exhibit superior intrinsic antioxidant activity based on parameters like bond dissociation enthalpy. bohrium.com
Antimicrobial and Antiviral Activity: The pharmacological activity of alkyl gallates against microbes and viruses often increases with the length of the alkyl chain. nih.gov This is because greater lipophilicity, conferred by a longer chain, enhances the molecule's ability to interact with and disrupt lipid cell membranes. nih.govnih.gov However, this trend does not continue indefinitely. Studies have shown that antibacterial and antiviral activities can decrease when the alkyl chain becomes too long. nih.gov This reduction is thought to be caused by the tendency of long-chain gallates to self-associate in solution, forming aggregates that are less capable of interacting with microbial membranes or viral envelopes. nih.govnih.gov
Enzyme Inhibition: The inhibitory activity of alkyl gallates against enzymes like soybean lipoxygenase-1 also shows a parabolic relationship with lipophilicity. researchgate.net The potency of inhibition was found to maximize with alkyl chains between 12 and 16 carbons, with tetradecanyl gallate (C14) being the most potent inhibitor. researchgate.net Similarly, the introduction of an alkyl chain to gallic acid was essential for inhibiting serine O-acetyltransferase (CysE) in bacteria and for antibacterial activity. frontiersin.org
The table below summarizes the effect of alkyl chain length on the 50% inhibitory concentration (IC50) against the HeLa cancer cell line, illustrating the cut-off effect.
| Compound | Alkyl Chain | IC50 (µM) against HeLa Cells |
|---|---|---|
| Methyl Gallate | C1 | >200 |
| Propyl Gallate | C3 | 12.0 |
| Octyl Gallate | C8 | >200 |
Data sourced from a study on the antitumour activity of phenolic esters. uc.pt
This demonstrates that for this specific activity, the propyl (C3) chain provides the optimal length for efficacy, with both shorter (C1) and longer (C8) chains being significantly less active. uc.pt
Comparative Analysis of Isooctyl Gallate with Other Alkyl Gallates
This compound (a C8 ester) is a significant member of the alkyl gallate series and is often used as a benchmark in comparative studies. nih.govontosight.ai Its intermediate lipophilicity places it at an interesting point in the structure-activity spectrum. Analyses comparing this compound to its shorter- and longer-chain homologues reveal the nuances of the cut-off effect and highlight how the optimal chain length is highly dependent on the specific biological system or application being tested. oup.comresearchgate.net
Antioxidant Comparisons: In food systems, octyl gallate is often more effective than shorter-chain gallates like propyl gallate in lipid-based matrices. researchgate.netnih.gov In a study on spray-dried emulsions, octyl gallate (C8) was found to be one of the most effective antioxidants, superior to both gallic acid (G0) and shorter-chain esters like propyl gallate (G3). researchgate.net However, its effectiveness was comparable to or slightly less than that of dodecyl (C12) and hexadecyl (C16) gallate in the same system, suggesting the peak of the cut-off effect for that matrix is around C8 or slightly longer. researchgate.net In another study, octyl gallate was identified as an effective preservative, representing a good balance of efficacy and lower hazard potential compared to other preservatives. acs.org
Antimicrobial and Enzyme Inhibition Comparisons: In the context of antimicrobial activity, the optimal chain length can vary. For intensifying β-lactam susceptibility in MRSA, the ideal alkyl chain length was found to be C5 to C6, shorter than this compound. science.gov However, for direct antibacterial activity against certain strains, longer chains are often more potent. frontiersin.org For instance, when tested for activity against Staphylococcus aureus, the minimum inhibitory concentration (MIC) generally decreased (indicating higher potency) as the chain length increased, with 1-nonyl (C9) and 1-decyl (C10) gallate showing the maximum activity. science.gov A study on the bacterial enzyme CysE showed that octyl gallate was a potent inhibitor, and its activity was significantly greater than that of gallic acid, ethyl gallate, and isoamyl gallate. frontiersin.org
The following table presents comparative data on the inhibitory concentration (IC50) of various alkyl gallates against soybean lipoxygenase-1, showcasing how activity changes with chain length.
| Alkyl Gallate | Alkyl Chain Length | IC50 (µM) |
|---|---|---|
| Methyl Gallate | C1 | >100 |
| Ethyl Gallate | C2 | >100 |
| Propyl Gallate | C3 | >100 |
| Butyl Gallate | C4 | 88 |
| Amyl Gallate | C5 | 25 |
| Hexyl Gallate | C6 | 10 |
| Heptyl Gallate | C7 | 2.5 |
| Octyl Gallate | C8 | 0.8 |
| Nonyl Gallate | C9 | 0.4 |
| Decyl Gallate | C10 | 0.2 |
| Dodecyl Gallate | C12 | 0.1 |
| Tetradecanyl Gallate | C14 | 0.06 |
| Hexadecanyl Gallate | C16 | 0.12 |
Data adapted from a study on the multifunctional antioxidant activities of alkyl gallates. researchgate.net
This data clearly illustrates a parabolic or cut-off relationship, where the inhibitory potency increases dramatically from C1 to C14, with octyl gallate (C8) being highly effective, before slightly decreasing at C16. researchgate.net
Rational Design of Novel Gallate Derivatives for Enhanced Efficacy
The insights gained from SAR studies provide a theoretical basis for the rational design and development of new, more effective gallate derivatives. mdpi.com By understanding how molecular structure dictates function, scientists can create novel compounds with enhanced activity, improved stability, or better targeting capabilities. researchgate.net
Strategies for designing novel gallate derivatives include:
Modification of the Phenolic Head: While the alkyl chain is crucial, the 3,4,5-trihydroxy-substituted benzene (B151609) ring (the galloyl group) is the source of the primary antioxidant and chelating activity. nih.govresearchgate.net Altering this part of the molecule can lead to new functionalities. For example, synthesizing glycosylated alkyl gallates, where a sugar molecule is attached to the galloyl group, was explored to improve surfactant properties. science.gov However, these derivatives exhibited worse antioxidant capacity than their non-glycosylated counterparts, indicating that having the three free hydroxyl groups on the galloyl moiety is more critical for antioxidant activity than improved surfactant properties in that context. science.gov
Hybrid Molecule Synthesis: Another approach is to create hybrid molecules that combine the active gallate moiety with other functional groups to achieve synergistic effects. One study developed novel gallate triphenylphosphonium derivatives to target mitochondria, aiming to create potent antichagasic (anti-Chagas disease) agents. science.gov This strategy uses the lipophilic cation (triphenylphosphonium) to carry the active gallate part into the mitochondria of the parasite.
Acylation of Related Polyphenols: Similar design principles are applied to related polyphenols like epigallocatechin-3-O-gallate (EGCG), a major component of green tea. frontiersin.org Attaching long acyl chains (like C16 or C18) to EGCG was found to enhance its anti-influenza virus activity by up to 44-fold and also improve its chemical stability. frontiersin.org These acylated derivatives also showed increased antimicrobial activities, particularly against Staphylococcus aureus and some fungi, demonstrating that modifying the core polyphenol can be a powerful strategy. frontiersin.org
The goal of such rational design is to move beyond simply varying the alkyl chain and to develop highly specific, efficient, and environmentally friendly agents for various applications, from food preservation to medicine. mdpi.com
Future Research Directions and Translational Perspectives for Isooctyl Gallate
Exploration of Undiscovered Biological Activities
While the antioxidant capacity of isooctyl gallate is well-established, its full range of biological activities remains largely unexplored. Future research should pivot towards investigating other potential therapeutic properties.
Antimicrobial and Anti-inflammatory Effects: Preliminary studies on other gallic acid derivatives suggest that this compound may possess antimicrobial and anti-inflammatory properties. nrfhh.com Research should be directed towards screening this compound against a panel of pathogenic bacteria and fungi. Furthermore, its anti-inflammatory potential could be investigated using in vitro and in vivo models of inflammation.
Anticancer Potential: The anticancer activities of some phenolic compounds have been documented. nrfhh.com It is conceivable that this compound could exhibit cytotoxic effects against cancer cell lines. Future studies should explore its impact on cell viability, proliferation, and apoptosis in various cancer models.
Elicitor Activities in Agriculture: Research has shown that other alkyl gallates can act as elicitors, triggering defense reactions in plants. biorxiv.org Investigating whether this compound can induce similar defense mechanisms in crops could open new avenues for its use in sustainable agriculture to enhance plant resilience against pathogens. biorxiv.org
Advanced Mechanistic Elucidation Studies
A deeper understanding of how this compound exerts its biological effects at a molecular level is crucial for its future development and application. Advanced analytical techniques can provide these much-needed insights.
Probing Molecular Interactions: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be employed to study the non-covalent interactions between this compound and biological macromolecules such as proteins and enzymes. nih.gov This can help identify specific molecular targets and pathways modulated by the compound.
Understanding Redox Behavior: While its antioxidant activity is known, the precise mechanisms of electron transfer and radical scavenging need further clarification. Advanced spectroscopic and computational methods can be used to model its interaction with free radicals and reactive oxygen species.
Investigating Cellular Uptake and Metabolism: The lipophilic nature of this compound suggests it can readily cross cell membranes. Studies focusing on its cellular uptake, distribution, and metabolic fate are essential to understand its bioavailability and bioactivity.
Novel Synthetic Routes and Sustainable Production Methods
Current production methods for this compound often rely on traditional chemical synthesis. The development of greener and more efficient synthetic strategies is a key area for future research. rsc.org
Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a more sustainable alternative to chemical synthesis. digitellinc.com Research into optimizing enzymatic esterification of gallic acid with isooctyl alcohol could lead to higher yields, milder reaction conditions, and reduced environmental impact. digitellinc.com
Use of Greener Solvents: Exploring the use of novel and sustainable solvents, such as ionic liquids or deep eutectic solvents, could further enhance the green credentials of this compound synthesis. nih.gov These solvents can offer advantages in terms of recyclability and reduced toxicity. nih.gov
Sustainable Raw Material Sourcing: Gallic acid, the precursor to this compound, can be sourced from the hydrolysis of tannins from plant-based biomass. Research into efficient and sustainable methods for extracting gallic acid from agricultural and forestry waste products would contribute to a more circular economy for this compound production.
Expanded Applications in Emerging Technologies and Materials
The unique properties of this compound could be leveraged in a variety of emerging technological and material science applications.
Advanced Lubricants: The antioxidant properties of this compound make it a candidate for use as an additive in biolubricants to improve their oxidative stability. researchgate.net Research has shown that derivatives of natural phenolic compounds can enhance the performance of ester-based lubricants. researchgate.net
Functional Materials: There is potential to incorporate this compound into advanced materials to confer specific functionalities. mosti.gov.my For instance, its antioxidant properties could be beneficial in developing more durable polymers or coatings that are resistant to degradation.
Smart Packaging: In the food industry, this compound could be integrated into active and intelligent packaging materials. These materials could help to extend the shelf life of food products by actively scavenging free radicals and indicating oxidative spoilage.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing isooctyl gallate in laboratory settings?
To synthesize this compound, esterification of gallic acid with isooctanol using acid catalysts (e.g., sulfuric acid) under reflux is a common approach. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment . For physical properties (e.g., melting point, solubility), differential scanning calorimetry (DSC) and UV-Vis spectroscopy are recommended. Ensure reproducibility by documenting reaction conditions (temperature, molar ratios) and validating purity thresholds (>95%) through triplicate measurements .
Q. How can researchers evaluate the antioxidant efficacy of this compound in lipid-based systems?
Use the Rancimat or Oxidative Stability Index (OSI) to measure lipid peroxidation inhibition in model systems (e.g., fish oil emulsions). Compare induction periods between treated and untreated samples, as demonstrated in alkyl gallate studies . For cell-free assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and ferric reducing antioxidant power (FRAP) test are standardized methods. Normalize results to known antioxidants (e.g., BHT) and report IC50 values with 95% confidence intervals .
Q. What are the best practices for determining optimal dosage ranges of this compound in in vitro models?
Conduct dose-response studies using a logarithmic concentration range (e.g., 1–100 µM) in relevant cell lines (e.g., Caco-2 for intestinal models). Assess cytotoxicity via MTT assays and antioxidant activity via glutathione (GSH) depletion assays. Use nonlinear regression to calculate EC50 values and identify subtoxic effective doses, as shown in methyl gallate colitis studies .
Advanced Research Questions
Q. How can conflicting data on pro-oxidant vs. antioxidant effects of this compound be resolved?
Context-dependent effects may arise from experimental variables such as emulsion type (e.g., SDS vs. Tween-based), pH, and transition metal presence. Replicate pro-oxidant conditions (e.g., Fe<sup>3+</sup>-containing buffers) and compare hydroxyl radical generation via electron spin resonance (ESR). Cross-validate findings using in vivo models (e.g., oxidative stress biomarkers in rodent plasma) to reconcile discrepancies, as observed in dodecyl gallate studies .
Q. What experimental designs are suitable for comparing in vivo and in vitro efficacy of this compound?
Adopt a translational framework:
- In vitro : Use primary macrophages to measure TNF-α suppression via ELISA .
- In vivo : Induce colitis in rodents (e.g., DSS model) and quantify colon length/weight ratios and myeloperoxidase (MPO) activity, as in methyl gallate research . Apply pharmacokinetic modeling to correlate oral bioavailability with tissue concentrations, ensuring dose adjustments account for metabolic differences .
Q. Which techniques are optimal for studying this compound’s molecular interactions with cellular targets?
Use molecular docking simulations to predict binding affinities with proteins like NF-κB or Nrf2. Validate predictions via surface plasmon resonance (SPR) for kinetic analysis (KD, kon/koff). For in situ validation, employ fluorescence resonance energy transfer (FRET) probes in live-cell imaging, as applied in ACE2-spike protein interaction studies .
Q. How can researchers design experiments to assess synergistic effects of this compound with other antioxidants?
Apply factorial design (e.g., 2×2 matrix) to test combinations (e.g., this compound + α-tocopherol). Measure synergy via isobolographic analysis or Chou-Talalay’s combination index (CI). In lipid systems, track peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) to quantify additive vs. synergistic inhibition, as in ethyl/propyl gallate studies .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?
Use nonlinear mixed-effects modeling (NLME) for EC50/IC50 calculations. For time-series data (e.g., oxidative stability), apply repeated-measures ANOVA with Tukey’s post hoc test. Report effect sizes (Cohen’s d) and power analysis (α=0.05, β=0.2) to ensure robustness, following clinical colitis trial standards .
Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?
Follow ICH Q2(R1) guidelines:
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
